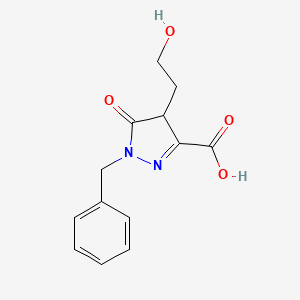![molecular formula C16H13ClN2O4S2 B2391388 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 895456-50-5](/img/structure/B2391388.png)
2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide, also known as CBTA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CBTA is a sulfonamide-based compound that has been synthesized through a multistep reaction process.
Mécanisme D'action
2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide exerts its biological activities through various mechanisms of action. This compound has been found to inhibit the activity of various enzymes, including proteases, kinases, and phosphodiesterases. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. This compound has been found to target specific cellular pathways, including the NF-κB and MAPK signaling pathways, which are involved in various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in cell proliferation and survival. This compound has also been found to modulate the expression of various genes involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and stability. This compound can be synthesized in large quantities, making it suitable for high-throughput screening assays. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has several potential future directions for scientific research. This compound could be further investigated for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. This compound could also be used as a lead compound for the development of new drugs with improved efficacy and selectivity. Further studies could also investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Finally, this compound could be used in combination with other drugs to enhance their therapeutic efficacy and reduce side effects.
In conclusion, this compound is a sulfonamide-based compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized through a multistep reaction process and has been found to exhibit various biological activities. This compound has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and stability. This compound has several potential future directions for scientific research, including its potential therapeutic applications in various diseases, its use as a lead compound for drug development, and its potential use in combination therapy.
Méthodes De Synthèse
2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has been synthesized through a multistep reaction process that involves the reaction of 4-chlorobenzene sulfonamide with 4-methoxybenzo[d]thiazol-2-ylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified through column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the replication of the hepatitis C virus by targeting the viral protease enzyme. This compound has been used in various scientific research studies to investigate its potential therapeutic applications in different diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c1-23-12-3-2-4-13-15(12)19-16(24-13)18-14(20)9-25(21,22)11-7-5-10(17)6-8-11/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLCYGSVUMSKKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2391306.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2391310.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2391311.png)



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2391317.png)


![1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2391323.png)


